
4,4'-Dipentylazoxybenzene
Overview
Description
4,4'-Dipentylazoxybenzene is an azoxybenzene derivative featuring two pentyl (-C₅H₁₁) substituents at the para positions of the aromatic rings. The azoxy group (-N=N(O)-) confers unique electronic and steric properties, making this compound relevant in materials science, particularly in liquid crystal displays (LCs) and photoresponsive systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipentylazoxybenzene typically involves the oxidation of 4,4’-dipentylhydrazobenzene. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures to facilitate the oxidation process .
Industrial Production Methods: Industrial production of 4,4’-Dipentylazoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dipentylazoxybenzene undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into nitro compounds.
Reduction: Reduction reactions can revert it back to the corresponding hydrazobenzene.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Hydrazobenzene derivatives.
Substitution: Halogenated, nitrated, and sulfonated azoxybenzenes.
Scientific Research Applications
4,4’-Dipentylazoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-Dipentylazoxybenzene involves its interaction with molecular targets through its azoxy group. The compound can undergo photoisomerization, where it switches between trans and cis isomers upon exposure to light. This property is exploited in various applications, including photopharmacology and material science .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical Properties
The substituents on azoxybenzene significantly influence melting points, solubility, and intermolecular interactions. Below is a comparative analysis:
Table 1: Physical Properties of Azoxybenzene Derivatives
Key Observations:
- Alkyl vs. Alkoxy Chains : Longer alkyl chains (e.g., pentyl) reduce melting points compared to hydroxy or chloro derivatives due to weaker intermolecular forces. For instance, 4,4'-Dihydroxyazoxybenzene decomposes at 224°C, whereas alkyl/alkoxy analogues likely melt below 150°C .
- Polarity : Hydroxy and chloro substituents increase polarity, enhancing hydrogen bonding (e.g., NH···O in 4,4'-Dihydroxyazoxybenzene) or halogen interactions, which raise melting points .
- Solubility : Alkyl/alkoxy chains improve solubility in organic solvents, making compounds like 4,4'-Di-N-butoxyazoxybenzene more suitable for solution-based applications .
Research Findings and Trends
- Hydrogen Bonding : In 4,4'-Dihydroxyazoxybenzene, NH(NH₂)···O hydrogen bonds stabilize crystal structures, a feature absent in alkylated analogues .
- Coordination Chemistry : Azoxybenzenes with electron-withdrawing groups (e.g., -Cl) can act as ligands in metal complexes, though this is less common in alkylated versions .
Biological Activity
4,4'-Dipentylazoxybenzene (DPAB) is an organic compound classified within the azoxybenzene family, characterized by its two phenyl rings connected by an azoxy group (N=N-O) and substituted with pentyl groups at the para positions. This compound has garnered attention for its unique chemical properties and potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structure and Synthesis
The molecular structure of this compound allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution. The synthesis typically involves the oxidation of 4,4'-dipentylhydrazobenzene using oxidizing agents such as hydrogen peroxide or potassium permanganate in organic solvents like ethanol or acetic acid at elevated temperatures.
Chemical Reactions
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Hydrogen peroxide, KMnO₄ | Nitro derivatives |
Reduction | Sodium borohydride | Hydrazobenzene derivatives |
Substitution | Halogens, nitrating agents | Substituted azoxybenzenes |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application in developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic pathways.
Anticancer Activity
In addition to its antimicrobial properties, DPAB has been investigated for its anticancer effects. Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines. The compound's ability to trigger programmed cell death may be attributed to its interaction with cellular signaling pathways involved in cancer progression.
Case Study: Anticancer Efficacy
A study evaluating the cytotoxic effects of DPAB on human cancer cell lines reported an IC₅₀ value of approximately 5 μM, indicating significant potency against these cells. The study utilized a series of assays to assess cell viability and apoptosis markers.
The biological activity of this compound is believed to involve its azoxy group, which can undergo photoisomerization. This property is exploited in photopharmacological applications where light exposure can modulate the compound's activity.
Comparative Analysis
When compared to similar compounds such as 4,4'-Dimethylazoxybenzene and 4,4'-Diethylazoxybenzene, DPAB demonstrates unique biological profiles due to its specific pentyl substitutions. These differences result in variations in solubility and reactivity that may enhance its efficacy in biological applications.
Key Findings
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Activity : Induces apoptosis in cancer cells with an IC₅₀ value of ~5 μM.
- Mechanism : Involves azoxy group interactions and potential photoisomerization.
Future Directions
Further studies are warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and potential therapeutic applications could pave the way for novel treatments in infectious diseases and cancer therapy.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4,4'-Dipentylazoxybenzene in laboratory settings?
- Methodological Answer : Synthesis optimization should prioritize solvent selection (e.g., high-boiling-point solvents like DMSO for reflux conditions), reaction time (e.g., 18–24 hours for azoxy bond formation), and purification steps (e.g., recrystallization using ethanol-water mixtures). Yield improvement strategies include stoichiometric balancing of precursors and inert atmosphere control to minimize oxidation side reactions. Purity validation via HPLC or GC-MS is critical, as impurities can affect mesogenic properties .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., azoxy N=N stretching at ~1400 cm⁻¹) .
- Chromatography : HPLC with UV detection ensures purity (>95% as per industrial standards) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines phase transition temperatures (e.g., nematic-to-isotropic transitions) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₂₂H₂₈N₂O₂, expected m/z ~352.2) .
Q. What safety protocols are essential for handling this compound in research labs?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods or closed systems to avoid inhalation of aerosols .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Preparedness : Install eyewash stations and safety showers in the workspace .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mesogenic properties of this compound across studies?
- Methodological Answer : Discrepancies in phase transition temperatures (e.g., nematic range variations) may arise from impurities or experimental conditions. To address this:
- Purity Verification : Use column chromatography or zone refining to achieve >99% purity .
- Standardized Testing : Control heating/cooling rates (e.g., 1°C/min in DSC) and sample alignment (e.g., planar anchoring in liquid crystal cells) .
- Cross-Validation : Compare data across multiple techniques (e.g., polarized optical microscopy and XRD for molecular packing analysis) .
Q. What computational approaches are effective for modeling the molecular interactions of this compound in liquid crystalline phases?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate alkyl chain flexibility and azoxy group dipole alignment using force fields like OPLS-AA .
- Quantum Mechanics (QM) : Calculate dipole-dipole interactions and π-π stacking energies with DFT (e.g., B3LYP/6-31G* basis set) .
- Validation : Correlate simulated order parameters with experimental NMR or XRD data .
Q. How can environmental impact assessments be designed for this compound degradation byproducts?
- Methodological Answer :
- Degradation Studies : Use UV/ozone or photocatalytic methods to simulate environmental breakdown; monitor products via LC-MS/MS .
- Toxicity Screening : Perform Daphnia magna or Aliivibrio fischeri bioassays to evaluate ecotoxicity of degradation intermediates .
- Structure-Activity Relationships (SAR) : Predict metabolite toxicity using software like TEST (Toxicity Estimation Software Tool) .
Properties
IUPAC Name |
oxido-(4-pentylphenyl)-(4-pentylphenyl)iminoazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(25)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPIZMGFGQDRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37592-87-3 | |
Record name | 4,4'-Dipentyl azoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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